Potassium amylxanthate

Description

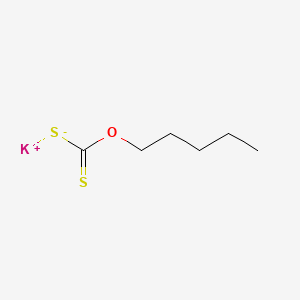

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2720-73-2 |

|---|---|

Molecular Formula |

C6H12KOS2 |

Molecular Weight |

203.4 g/mol |

IUPAC Name |

potassium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9); |

InChI Key |

RKVMAMRYKCITAI-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)[S-].[K+] |

Canonical SMILES |

CCCCCOC(=S)S.[K] |

Other CAS No. |

2720-73-2 |

physical_description |

PelletsLargeCrystals |

Pictograms |

Flammable; Corrosive; Irritant; Environmental Hazard |

Related CAS |

123-97-7 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Amylxanthate (PAX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium amylxanthate (PAX) is an organosulfur compound with significant industrial applications, primarily as a flotation agent in the mining industry for the separation of sulfide (B99878) ores.[1][2][3] Its effectiveness stems from its ability to selectively adsorb onto the surface of mineral particles, rendering them hydrophobic. This guide provides a comprehensive overview of the core chemical and physical properties of PAX, detailed experimental protocols for its synthesis, purification, and characterization, and visual representations of key processes.

Chemical and Physical Properties

This compound is a pale yellow powder or pellet with a characteristic pungent odor.[1][2] It is soluble in water and its solutions are most stable in a pH range of 8 to 13, with maximum stability observed at a pH of 10.[1] The key chemical and physical properties of PAX are summarized in the table below.

| Property | Value | References |

| Chemical Name | Potassium O-pentyl carbonodithioate | [1] |

| Synonyms | PAX, Potassium pentylxanthogenate | [1] |

| Chemical Formula | C₆H₁₁KOS₂ | [1] |

| Molecular Weight | 202.37 g/mol | [1] |

| Appearance | Pale yellow to yellow-green powder or pellets | [1][2] |

| Odor | Pungent | [1] |

| Solubility in Water | Soluble | [1][3] |

| Melting Point | 225-280 °C | [4] |

| Decomposition Temperature | >267.8 °C | [4] |

| pH of Solution (10%) | ~10.5 | [1] |

| UV Absorbance Peak | 301 nm | [5] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound involves the reaction of n-amyl alcohol with carbon disulfide in the presence of potassium hydroxide (B78521).[1][3]

Reaction: CH₃(CH₂)₄OH + CS₂ + KOH → CH₃(CH₂)₄OCS₂K + H₂O[1][2]

Materials:

-

n-Amyl alcohol

-

Carbon disulfide

-

Potassium hydroxide (flakes or pellets)

-

Inert solvent (e.g., diethyl ether)

Procedure:

-

In a well-ventilated fume hood, prepare a suspension of freshly crushed potassium hydroxide in an inert solvent such as diethyl ether in a reaction vessel equipped with a stirrer.

-

To this suspension, add n-amyl alcohol.

-

Slowly add carbon disulfide dropwise to the mixture at room temperature while stirring continuously. The reaction is exothermic and the temperature should be monitored.

-

Continue stirring the resulting suspension at room temperature. The reaction time can vary from 3 to 12 hours depending on the scale and specific conditions.[6]

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

For obtaining high-purity this compound, a recrystallization process is employed.[7]

Materials:

-

Crude this compound

-

Acetone (B3395972) (analytical grade)

-

Petroleum ether (analytical grade)

Procedure:

-

Dissolve the crude this compound in a minimum amount of acetone at room temperature. Gentle warming may be applied to facilitate dissolution.

-

Once completely dissolved, filter the solution to remove any insoluble impurities.

-

Slowly add petroleum ether to the acetone solution while stirring. This compound is insoluble in petroleum ether, and this will induce its precipitation.

-

Continue adding petroleum ether until no more precipitate is formed.

-

Cool the mixture in an ice bath to maximize the yield of the purified product.

-

Collect the recrystallized this compound by filtration.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the purified crystals under vacuum. The purified PAX should be stored under an inert atmosphere, for example, in the presence of ethylene (B1197577) ether, to prevent degradation.[7]

Characterization Methods

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the purified this compound is completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate.

-

Observe the sample and record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

A general procedure based on the flask method, suitable for substances with solubilities above 10⁻² g/L, can be adapted.

Materials:

-

Purified this compound

-

Distilled or deionized water

-

Flask with a stirrer

-

Constant temperature bath

Procedure:

-

Add an excess amount of purified this compound to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature bath (e.g., 25 °C) and stir the mixture.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

-

After equilibration, stop stirring and allow any undissolved solid to settle.

-

Carefully take an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

Analysis:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected characteristic absorption bands for the xanthate group include C-O-C stretching, C=S stretching, and C-S stretching vibrations.

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Water, D₂O) in a clean, dry NMR tube.[8][9]

-

Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube.[8]

Analysis:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

The resulting spectra can be used to confirm the structure of the amyl group and the presence of the xanthate functionality.

Sample Preparation:

-

Prepare a stock solution of purified this compound of a known concentration in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

Analysis:

-

Record the UV-Vis spectrum of each standard solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λ_max), which for PAX is approximately 301 nm.[5]

-

Construct a calibration curve by plotting absorbance at λ_max versus the concentration of the standard solutions. This curve can then be used to determine the concentration of unknown PAX solutions.

References

- 1. Potassium amyl xanthate - Wikipedia [en.wikipedia.org]

- 2. Potassium Amyl Xanthate [mekongchem.com]

- 3. camachem.com [camachem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. How To [chem.rochester.edu]

An In-depth Technical Guide to the Molecular Structure and Properties of Potassium Amylxanthate (C₅H₁₁OCS₂K)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of potassium amylxanthate (PAX). All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the molecular structure and a typical experimental workflow.

Chemical Identity and Molecular Structure

This compound, systematically named Potassium O-pentyl carbonodithioate, is an organosulfur salt belonging to the xanthate family.[1][2] It is a widely utilized chemical, primarily known for its application as a collector in the froth flotation process for the separation of sulfide (B99878) ores in the mining industry.[1][2][3]

The chemical formula for this compound is C₅H₁₁OCS₂K, often represented as CH₃(CH₂)₄OCS₂K.[2] The structure consists of a potassium cation (K⁺) and an amylxanthate anion (C₅H₁₁OCS₂⁻). The anion features a five-carbon amyl (pentyl) chain attached to an oxygen atom, which is bonded to a dithiocarbonate group (-CS₂⁻).

Physicochemical Properties

This compound is typically a pale yellow to yellow-green powder or pellet with a characteristic pungent sulfurous odor.[1][4] It is soluble in water.[1][5] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2720-73-2 | [1][2][4] |

| Molecular Formula | C₅H₁₁OCS₂K or C₆H₁₁KOS₂ | [2][3][4][6] |

| Molecular Weight | 202.37 g/mol | [7][8] |

| Appearance | Pale yellow to yellow-green powder or pellets | [1][4] |

| Odor | Pungent, disagreeable sulfur odor | [1] |

| Solubility in Water | 35 g/100 g at 20°C | [4][9] |

| pH Stability | Stable in aqueous solutions between pH 8 and 13 (maximum stability at pH 10) | [2] |

| Decomposition Temp. | Decomposes in the range of 131 - 280°C (268 - 536°F) | [9] |

| Melting Point | Note: Significant discrepancies exist in reported values. High values (255-280°C) likely represent decomposition.[9][10] A low value (19.5-21.5°C) is also reported but is considered less likely for an ionic salt.[1] | [1][9][10] |

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for confirming the functional groups present in this compound. The characteristic vibrational bands are summarized in Table 2.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Bond |

| ~2957, 2930, 2870 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1200 | C-O-C stretching | Xanthate group |

| ~1110 - 1140 | C=S stretching | Dithiocarbonate |

| ~1050 - 1085 | C-O stretching | Xanthate group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, publicly available reference spectrum for this compound is elusive, the expected chemical shifts can be predicted based on its structure. A publication by Seboping et al. (2021) confirms the use of ¹H NMR for analyzing potassium n-pentylxanthate, indicating the availability of such data in specialized literature.[11]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pentyl group. The terminal methyl (CH₃) protons would appear as a triplet furthest upfield. The four methylene (B1212753) (CH₂) groups would appear as multiplets, with the CH₂ group adjacent to the oxygen atom being the most downfield (highest chemical shift) due to the deshielding effect of the electronegative oxygen.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in a unique chemical environment. The carbon of the dithiocarbonate group (C=S) would have the largest chemical shift (most downfield, >200 ppm). The carbons of the pentyl chain would appear in the aliphatic region, with the carbon bonded to oxygen (O-CH₂) having a chemical shift in the range of 50-80 ppm.[12][13][14]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the reaction of n-amyl alcohol (1-pentanol) with carbon disulfide in the presence of potassium hydroxide (B78521).[2]

Reaction: CH₃(CH₂)₄OH + CS₂ + KOH → CH₃(CH₂)₄OCS₂K + H₂O

Materials and Equipment:

-

n-Amyl alcohol (1-pentanol)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH), flaky or powdered

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Stirring apparatus (magnetic or mechanical)

-

Dropping funnel

-

Cooling bath (ice-water)

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

In a well-ventilated fume hood, dissolve a molar equivalent of potassium hydroxide in a minimal amount of n-amyl alcohol in the reaction vessel, with stirring.

-

Cool the mixture in an ice-water bath to control the exothermic reaction.

-

Slowly add one molar equivalent of carbon disulfide to the cooled, stirring mixture using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature, typically below 40°C.

-

After the addition is complete, continue stirring the mixture at room temperature for a period of 1-2 hours to ensure the reaction goes to completion.

-

The resulting solid this compound is then collected by filtration.

-

The crude product can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of acetone, followed by precipitation with the addition of petroleum ether.[15]

-

The purified solid is collected by filtration and dried under vacuum to remove residual solvents.

Safety Precautions: Carbon disulfide is highly flammable and toxic. Potassium hydroxide is corrosive. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Analysis by FTIR Spectroscopy

Objective: To verify the identity of the synthesized this compound by identifying its characteristic functional groups.

Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analyze the resulting spectrum, identifying the key absorption bands corresponding to the C-H, C-O, and C=S functional groups as listed in Table 2.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Stability and Storage

This compound is sensitive to moisture and heat, which can cause it to decompose.[16] Decomposition can release flammable and toxic carbon disulfide gas.[5][16] Therefore, it should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong acids and oxidizing agents.[4] Containers should be kept tightly sealed to prevent moisture absorption.[1]

References

- 1. tnjchem.com [tnjchem.com]

- 2. Potassium amyl xanthate - Wikipedia [en.wikipedia.org]

- 3. nasaco.ch [nasaco.ch]

- 4. Potassium amyl xanthate (PAX) - Shanghai Chemex [shanghaichemex.com]

- 5. redox.com [redox.com]

- 6. CAS 2720-73-2: this compound | CymitQuimica [cymitquimica.com]

- 7. tiimg.tistatic.com [tiimg.tistatic.com]

- 8. researchgate.net [researchgate.net]

- 9. leg.mn.gov [leg.mn.gov]

- 10. sinoraneq.com [sinoraneq.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. rshq.qld.gov.au [rshq.qld.gov.au]

Solubility and Stability of Paxlovid (Nirmatrelvir/Ritonavir) in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the active pharmaceutical ingredients (APIs) in Paxlovid—nirmatrelvir (B3392351) (NMV) and ritonavir (B1064) (RTV)—in aqueous solutions at various pH levels. Understanding these physicochemical properties is critical for the development of new formulations, ensuring therapeutic efficacy, and maintaining drug product quality. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways and experimental workflows.

Aqueous Solubility of Nirmatrelvir and Ritonavir

The solubility of a drug substance in aqueous media across the physiological pH range is a critical determinant of its oral bioavailability. Studies have shown that nirmatrelvir and ritonavir exhibit distinct pH-dependent solubility profiles.

Quantitative Solubility Data

The equilibrium solubility of nirmatrelvir and ritonavir in aqueous solutions at different pH values has been investigated. The data reveals that nirmatrelvir's solubility is largely independent of pH in the range of 1.2 to 8.0, while ritonavir, a weakly basic compound, shows significantly higher solubility in acidic conditions.[1][2]

Below is a summary of the solubility data for both compounds:

| pH | Nirmatrelvir (NMV) Concentration (µg/mL) | Ritonavir (RTV) Concentration (µg/mL) |

| 1.2 | 997.7 ± 6.5 | 381.9 ± 5.8 |

| 2.0 | 983.2 ± 5.4 | 17.5 ± 0.7 |

| 3.8 | 974.7 ± 4.8 | 3.6 ± 0.3 |

| 4.5 | 973.5 ± 5.3 | 3.6 ± 0.4 |

| 6.8 | 957.8 ± 7.5 | 3.3 ± 0.5 |

| 7.4 | 998.8 ± 6.2 | 3.4 ± 0.6 |

| Water (unbuffered) | 953.1 ± 7.6 | 3.7 ± 0.5 |

Data presented as Mean ± Standard Deviation.[1][2]

Nirmatrelvir demonstrates high solubility across the tested pH range.[3] In contrast, ritonavir's solubility is markedly pH-dependent, which is attributed to its two weakly basic thiazole (B1198619) moieties with pKa values of 2.01 and 2.51.[1][2] Below pH 2.0, the ionized form of ritonavir predominates, leading to a significant increase in its aqueous solubility.[1][2]

Stability of Nirmatrelvir in Aqueous Solutions

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Nirmatrelvir has been found to be susceptible to degradation under hydrolytic conditions, particularly in acidic and basic environments.[4][5]

pH-Dependent Stability Profile

Studies have shown that nirmatrelvir is relatively stable under neutral, oxidative, photolytic, and thermolytic stress conditions.[5][6][7] However, significant degradation occurs under both acidic and alkaline hydrolysis.[4][5][6][8]

-

Acidic Conditions: In the presence of 1 M HCl, nirmatrelvir undergoes degradation.[5][9]

-

Alkaline Conditions: Nirmatrelvir is also susceptible to degradation in 1 M NaOH, with a higher degradation rate observed compared to acidic conditions.[5][6][9]

The degradation of nirmatrelvir under hydrolytic stress suggests that the pH of any potential liquid formulation is a critical parameter to control for ensuring product stability.[5]

Degradation Pathways

The degradation of nirmatrelvir under acidic and alkaline conditions primarily involves the hydrolysis of its amide bonds. The specific degradation products formed depend on the pH of the solution.

Caption: Nirmatrelvir degradation pathways under acidic and alkaline hydrolysis.

Experimental Protocols

Accurate determination of solubility and stability requires robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in the study of nirmatrelvir and ritonavir.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[10]

-

Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., 1.2, 2.0, 3.8, 4.5, 6.8, 7.4) as per pharmacopeial standards.[11]

-

Drug Addition: Add an excess amount of the active pharmaceutical ingredient (nirmatrelvir or ritonavir powder) to a known volume of each buffer solution in separate flasks.[1]

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period to allow the system to reach equilibrium.[11][12] The concentration of the solution should be monitored at different time points until it remains constant.[11]

-

Sample Collection and Preparation: Withdraw aliquots from each flask at predetermined time intervals. Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][10]

Caption: Experimental workflow for equilibrium solubility determination.

Stability-Indicating HPLC Method for Nirmatrelvir

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[4]

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat a solution of nirmatrelvir with 1 M HCl and heat.[9]

-

Alkaline Hydrolysis: Treat a solution of nirmatrelvir with 0.1 M or 1 M NaOH and heat.[9]

-

Oxidative Degradation: Treat a solution of nirmatrelvir with hydrogen peroxide (e.g., 30% v/v) and heat.[9]

-

Photolytic Degradation: Expose a solution of nirmatrelvir to sunlight or a suitable light source.[9]

-

Thermal Degradation: Heat a solution of nirmatrelvir.[13]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column, is typically used.[6][13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.03 M potassium di-hydrogen phosphate (B84403) buffer at pH 4 or 50 mM ammonium (B1175870) acetate (B1210297) at pH 5) and an organic solvent (e.g., acetonitrile).[6][13]

-

Detection: UV detection at a wavelength where both the drug and its degradation products have significant absorbance (e.g., 215 nm or 225 nm).[6][13]

-

-

Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[13][14][15]

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

The aqueous solubility and stability of nirmatrelvir and ritonavir are critical parameters that influence the formulation development and overall performance of Paxlovid. Nirmatrelvir exhibits pH-independent high solubility, whereas ritonavir's solubility is significantly enhanced in acidic environments. Nirmatrelvir is susceptible to degradation under acidic and alkaline hydrolytic conditions, highlighting the importance of pH control in any potential aqueous formulations. The experimental protocols outlined in this guide provide a framework for the reliable characterization of these properties, which is essential for ensuring the quality, safety, and efficacy of Paxlovid-based drug products.

References

- 1. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Development of a novel quality by design-enabled stability-indicating HPLC method and its validation for the quantification of nirmatrelvir in bulk and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19: characterization of degradation products using LC-MS with insilico toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Stability indicating RP-HPLC technique for simultaneous estimation of nirmatrelvir and ritonavir in their new copackaged dosage form for COVID-19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. atlantis-press.com [atlantis-press.com]

Thermal Decomposition of Potassium Amylxanthate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium amylxanthate (PAX). Drawing from available safety data and analogous studies on related xanthate compounds, this document outlines the expected decomposition products, detailed experimental protocols for analysis, and a proposed decomposition pathway. The information herein is intended to support research and development activities where the thermal stability of this compound is a critical parameter.

Overview of Thermal Stability

This compound (C₅H₁₁OCS₂K) is an organosulfur salt widely utilized in the mining industry as a flotation agent. While stable under cool, dry conditions, it is known to decompose upon exposure to heat, moisture, or acidic environments.[1][2] The thermal decomposition process is exothermic and can be vigorous, posing potential hazards such as the release of toxic and flammable gases and a risk of spontaneous combustion.[1][2] Understanding the products and pathways of this decomposition is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures.

Thermal Decomposition Products

Table 1: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Physical State (STP) | Notes | Reference(s) |

| Primary Products | ||||

| Carbon Disulfide | CS₂ | Colorless Liquid (volatile) | Major, highly flammable, and toxic decomposition product. Consistently cited as the primary hazard. | [2][3][4] |

| Amyl Alcohol | C₅H₁₁OH | Colorless Liquid | Expected from the decomposition of the amyl group. | [4] |

| Potassium Sulfide | K₂S | Colorless Solid | Expected solid residue from the decomposition in an inert atmosphere. | [4] |

| Secondary/Combustion Products | ||||

| Carbonyl Sulfide | COS | Colorless Gas | Potential intermediate or byproduct. | [4] |

| Oxides of Carbon (CO, CO₂) | CO, CO₂ | Colorless Gases | Primarily formed during combustion (in the presence of oxygen). | [3] |

| Oxides of Sulfur (SO₂) | SO₂ | Colorless Gas | Primarily formed during combustion (in the presence of oxygen). | [3] |

| Hydrogen Sulfide | H₂S | Colorless Gas | Potential product under certain conditions, particularly with moisture. | [3] |

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are based on standard methodologies and published studies on analogous metal xanthate compounds.[5][6][7]

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

This protocol determines the temperature ranges of decomposition, associated mass losses, and the nature of thermal events (endothermic or exothermic).

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument.

-

Sample Preparation: Weigh approximately 3-5 mg of finely ground, dry this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere: Perform analyses under both a dynamic inert atmosphere (e.g., Nitrogen at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., synthetic air at 50 mL/min) to differentiate between pyrolysis and combustion.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record sample mass (TGA), the derivative of mass loss (DTG), and differential heat flow (DSC) as a function of temperature.

-

Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

-

From the DTG curve, identify the temperatures of maximum decomposition rates.

-

From the DSC curve, identify the peak temperatures and characterize the thermal events as endothermic (e.g., melting) or exothermic (e.g., decomposition, oxidation).

-

Table 2: Typical TGA-DSC Experimental Parameters (based on metal xanthate studies)

| Parameter | Value | Purpose | Reference(s) |

| Instrument | Simultaneous TGA-DSC Analyzer | To measure mass change and heat flow concurrently. | [5] |

| Sample Mass | ~3 mg | To ensure uniform heating and minimize thermal gradients. | [5] |

| Heating Rate | 10 °C/min | A standard rate to achieve good resolution of thermal events. | [5] |

| Temperature Range | 30 - 800 °C | To cover potential decomposition events and characterize final residue. | [5] |

| Atmosphere | Nitrogen (dynamic) | To study the pyrolytic decomposition in an inert environment. | [5] |

| Atmosphere | Air (dynamic) | To study the oxidative decomposition (combustion). | [5] |

| Crucible | Alumina or Platinum | To remain inert at high temperatures. | - |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to separate and identify the volatile and semi-volatile organic products generated during the thermal decomposition of PAX.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of dry this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Heat the sample to a specified pyrolysis temperature (e.g., 500 °C) for a short duration (e.g., 15 seconds) under an inert atmosphere (Helium). This temperature should be sufficient to induce complete decomposition based on TGA results.

-

-

GC Separation:

-

Carrier Gas: Helium.

-

Injector: Transfer the pyrolysis products directly to the GC column.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: A programmed temperature ramp (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C) to separate the decomposition products based on their boiling points.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley) and their retention times to known standards.

Visualizations of Workflow and Decomposition Pathway

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the thermal decomposition of this compound.

Proposed Thermal Decomposition Pathway

Based on the identified primary decomposition products, a simplified pyrolytic decomposition pathway for this compound is proposed below. This pathway involves the initial fragmentation of the xanthate salt into its constituent ions, followed by the decomposition of the amylxanthate anion.

References

A Technical Guide to the Toxicology and Safe Handling of Potassium Amylxanthate in the Laboratory

Introduction

Potassium Amylxanthate (PAX), also known as Potassium O-pentyl dithiocarbonate, is an organosulfur compound with the chemical formula C₆H₁₁KOS₂.[1][2][3] It typically appears as a pale yellow to brownish solid, soluble in water, and is primarily utilized as a potent flotation agent (collector) in the mining industry for the separation of various sulfide (B99878) and precious metal ores.[3][4][5][6] Despite its industrial utility, PAX presents significant toxicological risks and handling hazards that necessitate strict safety protocols in a laboratory setting. This guide provides an in-depth overview of its toxicology, safe handling procedures, emergency response, and waste disposal for researchers, scientists, and drug development professionals.

Toxicological Profile

This compound is classified as a hazardous substance, with toxicity primarily associated with acute exposure through ingestion, skin contact, and inhalation.[5][7][8] Its most significant hazard stems from its decomposition into highly toxic and flammable carbon disulfide upon contact with moisture, heat, or acids.[1][9][10]

2.1 Acute Toxicity

Exposure to PAX can lead to immediate health effects. The substance is categorized as harmful if swallowed or if it comes into contact with the skin.[7][8] Airborne dust can cause significant irritation to the respiratory tract.[1][11]

2.2 Irritation and Sensitization

-

Skin Irritation: PAX is classified as a skin irritant (Category 2).[7][8] Brief contact with the dust can cause irritation, while prolonged exposure, especially in the presence of moisture, can lead to severe burns as it forms a corrosive solution.[1][2] Symptoms include reddening, swelling, rash, and potential blistering, as well as defatting and cracking of the skin.[1][2]

-

Eye Irritation: The compound causes serious eye irritation (Category 2).[7][8] Dust particles can be abrasive, causing redness and potential damage.[1][2] Similar to skin contact, the presence of moisture can result in severe chemical burns.[1][2]

-

Respiratory Sensitization: Limited data suggests that this compound is not a respiratory sensitiser.[12]

2.3 Chronic and Systemic Effects

-

Specific Target Organ Toxicity (STOT): Single exposure may cause respiratory irritation (Category 3).[7][8] Repeated exposure through inhalation has been shown to be harmful in animal tests.[12]

-

Systemic Effects: If absorbed, PAX can cause symptoms of potassium poisoning, including slow heartbeat, muscle weakness, and in severe cases, paralysis.[1][2] It may also induce central nervous system (CNS) depression, characterized by headache, dizziness, and nausea, and potentially affect the cardiovascular system and liver.[2]

-

Mutagenicity and Carcinogenicity: In vitro assays indicate that PAX does not have genotoxic or mutagenic potential.[12] It is not classified as a carcinogen by major regulatory bodies such as ACGIH, IARC, OSHA, or NTP.[1][9]

-

Reproductive Toxicity: While no adverse reproductive effects are anticipated from PAX itself, its primary decomposition product, carbon disulfide, is suspected of damaging fertility and the unborn child.[1][9]

2.4 Primary Routes of Exposure and Symptoms

-

Inhalation: Irritation of the nose, throat, and respiratory tract.[1][9] Prolonged exposure can lead to productive cough, pulmonary edema (fluid in the lungs), and reduced pulmonary function.[1][2]

-

Skin Contact: Irritation, redness, and burns. The substance can be absorbed through intact skin, contributing to overall systemic exposure.[1][2][9]

-

Eye Contact: Abrasive irritation, redness, and potential for severe burns and damage.[1][2]

-

Ingestion: Though a less likely route in a lab setting, ingestion causes a burning sensation in the mouth and throat, abdominal pain, nausea, vomiting, and convulsions.[1][2][9] Ingestion of large amounts may be fatal.[1][9]

Data Presentation

| Toxicological Endpoint | Species | Route | Value | Classification/Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 470 - 1000 mg/kg | Moderately Toxic[1][13] |

| Rat | Oral | >1,000 mg/kg | Harmful if swallowed[11] | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >500 mg/kg | Harmful in contact with skin[11] |

| Acute Toxicity (Other) | Mouse | Other | 99 mg/kg | [14] |

| Skin Corrosion/Irritation | - | - | - | Category 2; Causes skin irritation[7][8][9] |

| Eye Damage/Irritation | - | - | - | Category 2; Causes serious eye irritation[7][8][9] |

| STOT (Single Exposure) | - | - | - | Category 3; May cause respiratory irritation[7][8] |

Hazard and Decomposition

The primary chemical hazard associated with this compound is its instability. It is classified as a spontaneously combustible solid (Class 4.2).[1][2] Exposure to heat, moisture, or acidic conditions causes decomposition, releasing highly flammable, explosive, and toxic carbon disulfide (CS₂) vapors.[1][9][10][11] This reaction can occur even with ambient moisture in the air, potentially leading to spontaneous ignition.[1]

Laboratory Safety and Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling PAX.

4.1 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or using local exhaust ventilation to control dust and vapors.[2][11][14] Ventilation systems should be explosion-proof.[2]

-

Safety Stations: Ensure immediate access to a safety shower and an eyewash station in the handling area.[2][14][15]

-

Ignition Sources: Prohibit all sources of ignition, including open flames, sparks, and smoking, in areas where PAX is handled or stored.[9][10] Use only non-sparking tools and ground all equipment to prevent static discharge.[1][7][11]

4.2 Personal Protective Equipment (PPE)

Proper PPE is the primary defense against exposure.

| Body Area | Protection Type | Specification |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash-proof goggles are mandatory. A full face shield is required when there is a significant risk of splashing or dust generation.[1][2][14] |

| Skin | Gloves & Lab Coat | Use impervious gloves made of neoprene, butyl rubber, PVC, or another resistant material.[1][2][9] Wear a flame-retardant lab coat or protective suit.[7][9] |

| Respiratory | Respirator | For dust-generating procedures, use a NIOSH-approved air-purifying respirator with appropriate dust/mist cartridges. If concentrations are high or unknown, a full-face, self-contained breathing apparatus (SCBA) is required.[2][7][8] |

| Footwear | Closed-toe Shoes | Wear chemical-resistant, anti-static safety boots.[9] |

4.3 Safe Handling and Storage Practices

-

Handling: Minimize dust generation during handling.[9] Avoid all direct contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]

-

Storage: Store PAX in a cool, dark, dry, and well-ventilated area.[1][4][7] Keep containers tightly sealed to protect from moisture and air.[4][7] Store separately from incompatible materials such as acids, oxidizing agents, and combustible materials.[9][10]

Emergency Procedures

5.1 First Aid Measures

Immediate and appropriate first aid is critical following any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][7] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 20-30 minutes. Seek immediate medical attention.[1][7] |

| Eye Contact | Immediately flush eyes with running water for a minimum of 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 1/2 to 1 glass of water to dilute the material. Contact a Poison Control Center or seek immediate medical attention.[1][7][8] |

5.2 Spill Response

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and fire hazards.

5.3 Fire Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for small fires.[7][8][10] If water must be used, apply it as a fog from a distance to cool containers, as direct water contact can worsen the situation by accelerating the release of flammable carbon disulfide gas.[1][13]

-

Hazards: Fire will produce toxic and corrosive gases, including carbon disulfide, hydrogen sulfide, and sulfur oxides.[9][11] Containers may explode when heated.[9][10]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8][11]

Waste Disposal

This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.[1]

-

Procedure: Collect waste in suitable, closed, and clearly labeled containers.[7]

-

Disposal: Arrange for disposal through a licensed chemical destruction or hazardous waste facility in accordance with all local, regional, and national regulations.[1][7] Controlled incineration is a possible disposal method.[7][11]

-

Prohibitions: Do not dispose of PAX with normal laboratory trash or pour it down the drain.[1][7] Empty containers retain product residue and are dangerous; they must be handled in the same manner as the product itself.[1][2]

Conclusion

This compound is a highly useful but hazardous chemical that demands respect and careful handling. Its primary dangers lie in its acute toxicity, irritant properties, and its potential for spontaneous combustion and decomposition into toxic, flammable carbon disulfide. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. sinoraneq.com [sinoraneq.com]

- 2. reviewboard.ca [reviewboard.ca]

- 3. CAS 2720-73-2: this compound | CymitQuimica [cymitquimica.com]

- 4. scribd.com [scribd.com]

- 5. camachem.com [camachem.com]

- 6. nasaco.ch [nasaco.ch]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. redox.com [redox.com]

- 10. camachem.com [camachem.com]

- 11. leg.mn.gov [leg.mn.gov]

- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 13. flottec.mx [flottec.mx]

- 14. tcichemicals.com [tcichemicals.com]

- 15. biosynth.com [biosynth.com]

A Comprehensive Technical Review of Potassium Amylxanthate (PAX) as a Flotation Collector

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium amylxanthate (PAX), an organosulfur compound, is a potent and widely utilized collector in the froth flotation process for the beneficiation of sulfide (B99878) minerals. Its efficacy in rendering mineral surfaces hydrophobic allows for the selective separation of valuable minerals from gangue material. This technical guide provides an in-depth review of the chemical properties, synthesis, mechanism of action, and applications of PAX in mineral flotation. Key performance data are summarized in tabular format for comparative analysis. Detailed experimental protocols for the evaluation of PAX as a flotation collector are provided, along with visualizations of key mechanisms and workflows to facilitate a comprehensive understanding.

Introduction to this compound (PAX)

This compound (PAX) is a prominent member of the xanthate family of chemicals, which are extensively used as collectors in the mining industry.[1][2] With the chemical formula C₅H₁₁OCS₂K, PAX is particularly effective in the flotation of sulfide ores of copper, lead, zinc, and gold.[1][3] Its primary function is to selectively adsorb onto the surface of target sulfide minerals, thereby imparting hydrophobicity and enabling their attachment to air bubbles in the flotation cell.[4] This allows the valuable minerals to be carried to the surface in a froth layer, which is then collected as a concentrate.[4] Compared to other xanthates with shorter hydrocarbon chains, PAX is considered a stronger and less selective collector, making it suitable for rougher and scavenger flotation stages.[5][6]

Table 1: General Properties of this compound (PAX)

| Property | Description |

| Chemical Formula | C₅H₁₁OCS₂K |

| Appearance | Pale yellow powder or granules with a pungent odor |

| Solubility | Soluble in water |

| pH Stability | Solutions are relatively stable between pH 8 and 13, with maximum stability around pH 10 |

| Typical Dosage | 15 to 75 g/t of ore |

Synthesis of this compound

The synthesis of this compound is a well-established industrial process involving the reaction of n-amyl alcohol with carbon disulfide in the presence of a strong alkali, typically potassium hydroxide (B78521) (KOH).[7]

The chemical reaction can be represented as:

CH₃(CH₂)₄OH + CS₂ + KOH → CH₃(CH₂)₄OCS₂K + H₂O

This reaction results in the formation of the potassium salt of amylxanthic acid, which is the active collector.

Mechanism of Action

The collecting action of PAX is contingent upon its selective adsorption onto the surface of sulfide minerals. This process is primarily governed by chemisorption, where a chemical bond is formed between the xanthate molecule and the metal ions on the mineral surface.[1][8] The polar head of the xanthate ion (the dithiocarbonate group) interacts with the mineral, while the non-polar hydrocarbon tail (the amyl group) orients outwards, creating a hydrophobic surface.[9]

Several factors influence the adsorption mechanism, including the electrochemical potential of the pulp, the pH, and the specific mineralogy. On some sulfide minerals, such as chalcopyrite, PAX can also undergo oxidation to form a dixanthogen, which is an even more hydrophobic and non-polar molecule.[10]

dot

References

- 1. Electrophoretic Mobility Study of the Adsorption of Alkyl Xanthate Ions on Galena and Sphalerite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Flotation of Copper Concentrates Containing Arsenic Minerals Using Potassium Amyl Xanthate and Oxidation Treatment [jstage.jst.go.jp]

- 4. scielo.br [scielo.br]

- 5. nasaco.ch [nasaco.ch]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Exploring mechanism of xanthate adsorption on chalcopyrite surface: An atomic force microscopy study | Semantic Scholar [semanticscholar.org]

- 9. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"fundamental principles of xanthate collectors in mineral flotation"

An In-depth Technical Guide on the Fundamental Principles of Xanthate Collectors in Mineral Flotation

Introduction to Xanthate Collectors

Xanthates are a class of organosulfur compounds that serve as the most widely used collectors in the froth flotation of sulfide (B99878) minerals.[1][2][3] Introduced in 1925, their discovery was a momentous and opportune development that significantly advanced the capabilities of selective mineral separation.[4] Collectors are essential reagents that adsorb onto a target mineral's surface, rendering it hydrophobic (water-repellent).[3] This induced hydrophobicity allows the mineral particles to attach to air bubbles introduced into a flotation cell, rise to the surface to form a froth, and be skimmed off for recovery.[1] Xanthates are particularly effective and selective for sulfide minerals because they interact with the mineral surface through chemisorption, forming strong chemical bonds.[2][5] This guide provides a comprehensive overview of the core principles governing the action of xanthate collectors, their chemical nature, mechanisms of action, and the key experimental techniques used in their study.

Chemical Structure and Synthesis

Xanthates, scientifically known as hydrocarbyl dithiocarbonates, are salts with the general chemical formula ROCS₂M, where 'R' is an alkyl hydrocarbon group, 'O' is oxygen, 'C' is carbon, 'S' is sulfur, and 'M' is an alkali metal, typically sodium (Na) or potassium (K).[6][7][8] The molecule consists of a non-polar hydrocarbon tail (R-O-), which is hydrophobic, and a polar sulfhydryl head (-CSS⁻), which is responsible for attaching to the mineral surface.[7][9]

The length and structure of the 'R' group are critical determinants of a xanthate's performance.[10][11]

-

Low-Grade Xanthates : These have short hydrocarbon chains (two or fewer carbons), such as Sodium Ethyl Xanthate (SEX). They are highly selective but less powerful collectors, making them suitable for easily floatable ores where distinguishing between different sulfide minerals is crucial.[7][10][11]

-

High-Grade Xanthates : These possess longer hydrocarbon chains (more than two carbons), such as Potassium Amyl Xanthate (PAX). They are more powerful but less selective collectors, used for sulfide ores that are more difficult to float.[10][11][12]

The collecting power generally increases with the length of the hydrocarbon chain, while the selectivity decreases.[1][10]

Synthesis: Xanthates are typically synthesized by the reaction of an alcohol with an alkali (like sodium hydroxide) and carbon disulfide.[10][11][13]

Mechanism of Adsorption on Sulfide Minerals

The adsorption of xanthate collectors onto sulfide mineral surfaces is a complex process governed by chemical and electrochemical interactions. The primary goal is to form a hydrophobic layer on the mineral. This is achieved through two principal mechanisms: the formation of metal xanthates and the formation of dixanthogen (B1670794).

3.1 Chemisorption and Metal Xanthate Formation The most widely accepted mechanism for sulfide minerals is chemisorption, where the anionic xanthate collector reacts chemically with metal ions on the mineral surface.[2][6] This reaction forms a metal-xanthate complex, which is an insoluble, hydrophobic compound that adheres strongly to the surface.[6][14] For instance, with a mineral like galena (lead sulfide, PbS), the xanthate anion (X⁻) reacts with lead ions (Pb²⁺) on the surface to form lead xanthate (PbX₂).[15] This process is often an ion-exchange reaction.[15]

3.2 Electrochemical Mechanism and Dixanthogen Formation The interaction between xanthate and a sulfide mineral can also be described by an electrochemical model, especially for minerals with higher rest potentials like pyrite (B73398).[12][16] In this model, the mineral surface acts as an electrode. The process involves two simultaneous reactions:

-

Anodic Oxidation : Xanthate ions are oxidized at the mineral surface to form dixanthogen ((ROCS₂)₂), a neutral, oily, and highly hydrophobic molecule.[3][12][17]

-

Cathodic Reduction : A corresponding reduction reaction, typically the reduction of dissolved oxygen, occurs on the mineral surface to maintain charge balance.[16]

The formation of either a metal xanthate or dixanthogen depends on the electrochemical potential (Eh) of the pulp and the specific mineral.[6][12] For some minerals, the adsorbed layer may be a mixture of both species.[15]

Factors Influencing Flotation Performance

The efficiency of xanthate collectors is highly sensitive to the physicochemical conditions of the flotation pulp.

-

Alkyl Chain Length : As noted, longer hydrocarbon chains increase collecting power but decrease selectivity.[10] High-grade xanthates are effective for difficult-to-float minerals, while low-grade xanthates are preferred for selective separation.[11]

-

Pulp pH : The pH of the slurry is a critical control parameter. Xanthates are weak acids that can decompose under highly acidic or high-temperature conditions.[10][11] The optimal pH varies for different minerals; for example, the flotation of galena with ethyl xanthate is most effective at a pH of 7-8.[10][11] For pyrite, the optimal pH for xanthate collection is around 4.5.[11]

-

Temperature : Increasing the pulp temperature can affect xanthate performance. It may enhance the solubility and adsorption kinetics of xanthate and accelerate the formation of dixanthogen.[17] However, it can also increase the rate of xanthate decomposition.[18]

-

Presence of Metal Ions : Metal ions in the pulp can act as activators or depressants. For instance, sphalerite (ZnS) does not float well with low-grade xanthates alone. However, after activation with copper sulfate, copper ions adsorb onto the sphalerite surface, allowing the xanthate to adsorb readily and enabling flotation.[11][19] Conversely, ions like cyanide are often used as depressants for minerals like pyrite.[5]

-

Collector Concentration : The dosage of the collector must be carefully controlled. Insufficient dosage leads to low recovery. An excessive concentration can lead to reduced selectivity, as the collector may start to adsorb onto gangue minerals, and can also be uneconomical.[20]

Common Types of Xanthates and Their Applications

Different xanthates are selected based on the specific mineral ore being processed.[21][22]

| Xanthate Name | Abbreviation | Formula Example | Typical Applications |

| Sodium Ethyl Xanthate | SEX | C₂H₅OCSSNa | Highly selective collector for copper, lead, zinc, nickel, and gold sulfide ores.[1][21][23] |

| Sodium Isopropyl Xanthate | SIPX | (CH₃)₂CHOCSSNa | Powerful collector for copper, zinc, lead, molybdenum sulfides, gold, and pyrites.[21][23] |

| Sodium Butyl Xanthate | SBX | C₄H₉OCSSNa | Strong collector for chalcopyrite, sphalerite, and pyrite.[21] |

| Potassium Amyl Xanthate | PAX | C₅H₁₁OCSSK | Very powerful, non-selective collector for copper-nickel ores, copper-lead complexes, and some oxidized minerals like malachite.[10][21][24] |

Quantitative Performance Data

Quantitative data is essential for optimizing flotation circuits. The following tables summarize key performance indicators from various studies.

Table 1: Thermodynamic Parameters of Ethylxanthate Adsorption This data indicates that the adsorption process on both pyrite and arsenopyrite (B74077) is endothermic.

| Mineral | Adsorption Enthalpy (ΔH) | Source |

| Pyrite | 59.25 kJ/mol | [25] |

| Arsenopyrite | 38.99 kJ/mol | [25] |

Table 2: Flotation Rate Constants (k) with and without Potassium Butyl Xanthate (PBX) This table shows the significant increase in the flotation speed of chalcopyrite upon the addition of a xanthate collector, while the naturally floatable talc (B1216) is less affected.

| Mineral | Flotation Time | Collector | k (min⁻¹) | Source |

| Chalcopyrite | 1 min | None (Collectorless) | 0.006 | [26] |

| Talc | 1 min | None (Collectorless) | 0.374 | [26] |

| Chalcopyrite | - | With PBX | Greatly Increased | [26] |

| Talc | - | With PBX | Slightly Increased | [26] |

Table 3: Adsorption of Xanthate on Activated Carbon for Water Treatment This data is relevant for environmental remediation and water recycling in flotation plants, showing the capacity of activated carbon to remove residual xanthate.

| Initial Xanthate Conc. (mg/L) | Adsorption Time (min) | Adsorbed Xanthate (mg/g) | Source |

| 50 | 210 | 11 | [27] |

| 800 | 210 | 77 | [27] |

Key Experimental Protocols

Studying the interaction of xanthates with mineral surfaces requires specialized analytical techniques.

7.1 Fourier Transform Infrared Spectroscopy (FTIR)

-

Objective : To identify the chemical species (metal xanthate vs. dixanthogen) adsorbed on the mineral surface.

-

Methodology : Attenuated Total Reflection (ATR-FTIRS) is a suitable technique for in-situ analysis in aqueous solutions.[28]

-

A thin film of the sulfide mineral (e.g., ZnS or PbS) is deposited onto a high refractive index internal reflection element, such as a germanium crystal.[28]

-

The coated crystal is placed in a flow cell within the FTIR spectrometer.

-

A background spectrum of the mineral surface in contact with water is collected.

-

A xanthate solution of known concentration and pH is flowed over the mineral surface.

-

Infrared spectra are collected over time to monitor the adsorption kinetics and identify the characteristic vibrational bands of the adsorbed species (e.g., C-O, C-S bands for xanthate and dixanthogen).[15][28]

-

7.2 X-ray Photoelectron Spectroscopy (XPS)

-

Objective : To determine the elemental composition and chemical state of atoms on the mineral surface after interaction with the collector.

-

Methodology :

-

Prepare pure mineral samples and treat them with a xanthate solution under controlled conditions (pH, concentration, time).

-

Rinse the samples carefully with deionized water to remove any physically adsorbed, unreacted collector, and then dry under vacuum or nitrogen.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray beam.

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their binding energies. Shifts in binding energy for elements like S, C, and the surface metal can confirm the formation of metal-xanthate bonds.[28][29]

-

7.3 UV-Vis Spectroscopy

-

Objective : To quantify the concentration of residual xanthate in the solution after adsorption, which allows for the calculation of the amount of xanthate adsorbed onto the mineral.

-

Methodology :

-

Prepare a series of standard xanthate solutions of known concentrations to create a calibration curve based on Beer-Lambert Law. Xanthate has a characteristic absorbance peak in the UV region.[18]

-

Conduct adsorption experiments by mixing a known mass of mineral with a xanthate solution of known initial concentration and volume.

-

After a set time, separate the mineral particles from the solution by centrifugation or filtration.

-

Measure the absorbance of the supernatant (the remaining solution) using a UV-Vis spectrophotometer at the characteristic wavelength.

-

Use the calibration curve to determine the final concentration of xanthate in the solution. The amount adsorbed is calculated by the difference between the initial and final concentrations.[18][27]

-

7.4 Microflotation Tests

-

Objective : To assess the floatability of a mineral under specific chemical conditions.

-

Methodology :

-

A small quantity (e.g., 1-2 grams) of finely ground pure mineral is placed in a flotation cell (e.g., a Hallimond tube) with distilled water.

-

The pH of the pulp is adjusted to the desired value.

-

The required reagents (activators, collector, frother) are added in sequence, with conditioning time allowed after each addition.

-

Gas (typically nitrogen or air) is passed through the cell at a controlled flow rate for a specific duration.

-

The floated and non-floated mineral fractions are collected, dried, and weighed.

-

The flotation recovery is calculated as the mass percentage of the mineral that reported to the floated fraction.[17]

-

Conclusion

Xanthates are indispensable collectors in the mineral processing industry, particularly for the flotation of sulfide ores. Their effectiveness stems from their unique molecular structure, featuring a polar head that chemisorbs onto the mineral surface and a non-polar tail that imparts hydrophobicity. The adsorption mechanism is complex, involving the formation of metal xanthates and/or dixanthogen, and is highly dependent on pulp chemistry, including pH, Eh, and the presence of various ions. A thorough understanding of these fundamental principles, supported by rigorous quantitative analysis and advanced surface characterization techniques, is crucial for the optimization of flotation processes, maximizing mineral recovery, and improving the overall efficiency of mining operations.

References

- 1. Froth flotation - Wikipedia [en.wikipedia.org]

- 2. chem.mtu.edu [chem.mtu.edu]

- 3. US5772042A - Method of mineral ore flotation by atomized thiol collector - Google Patents [patents.google.com]

- 4. What are the Applications of Xanthates to Flotation - 911Metallurgist [911metallurgist.com]

- 5. researchgate.net [researchgate.net]

- 6. How does xanthate work in the electrochemical flotation of minerals? - Blog [junbangchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. News - [Flotation Agent-Collector Series] Properties and Applications of Xanthate [hncmcl.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The Application of Xanthate in Froth Flotation Process [cnlitereagent.com]

- 11. The Application of Xanthate in Froth Flotation Process | CNFREE [cnfreereagent.com]

- 12. Flotation Collectors - 911Metallurgist [911metallurgist.com]

- 13. surfacesciencewestern.com [surfacesciencewestern.com]

- 14. Optimization of the Froth Flotation Process for the Enrichment of Cu and Co Concentrate from Low-Grade Copper Sulfide Ore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. A Study of Temperature Effect on the Xanthate’s Performance during Chalcopyrite Flotation [mdpi.com]

- 18. The Detection of Xanthate in Solution and on Sulfide Surfaces to Help Understand and Improve Mineral Separation on Industrial Plants [ausimm.com]

- 19. mdpi.com [mdpi.com]

- 20. How Collector Usage Affect Froth Flotation Process [miningpedia.net]

- 21. Xanthates Supplier: Essential for Mining Operations [zxchem.com]

- 22. nbinno.com [nbinno.com]

- 23. camachem.com [camachem.com]

- 24. prominetech.com [prominetech.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. scribd.com [scribd.com]

- 29. pubs.acs.org [pubs.acs.org]

"discovery and historical development of xanthate flotation reagents"

An In-depth Technical Guide on the Discovery and Historical Development of Xanthate Flotation Reagents

Abstract

The froth flotation process, a linchpin of the modern mining industry, owes its efficacy in large part to the discovery and application of a class of organosulfur compounds known as xanthates. For over a century, these collectors have been fundamental in the selective separation of valuable sulfide (B99878) minerals from ore, facilitating the economic recovery of metals that are foundational to global industry and technology. This technical guide provides a comprehensive overview of the historical development of xanthates, tracing their path from an obscure laboratory synthesis to their current status as indispensable reagents in mineral processing. It details the key scientific milestones, presents quantitative data on their market growth, outlines typical experimental protocols for their synthesis and evaluation, and provides visual representations of their historical progression and application.

From Chemical Curiosity to Metallurgical Cornerstone: The Historical Trajectory

The journey of xanthates began in a 19th-century chemistry laboratory, far from the mining operations they would later revolutionize.

The Initial Synthesis

In 1822, the Danish chemist William Christopher Zeise at the University of Copenhagen synthesized the first xanthate, potassium ethyl xanthate.[1][2] The synthesis was achieved by reacting potassium hydroxide (B78521) with carbon disulfide and ethanol.[1] Zeise named the yellow crystalline product "xanthate," derived from the Greek word "xanthos," meaning yellow.[2] For nearly a century, this discovery remained a chemical novelty with limited practical applications, finding niche uses as an insecticide and in the vulcanization of rubber.[1][2]

The Dawn of the Flotation Era

The transformative moment for xanthates in metallurgy occurred in 1922, precisely one hundred years after their initial synthesis. Cornelius H. Keller, an American metallurgist, was the first to recognize the potential of xanthates as superior collectors in the froth flotation process.[1][2] His work, aimed at finding more effective sulfidizing agents, led to successful tests with xanthates as flotation reagents.[2] This culminated in a foundational patent filed in 1925 (U.S. Patent 1,554,216), which formally introduced xanthates to the mining world and laid the groundwork for their widespread adoption.[2][3][4] The introduction of xanthates was a momentous and opportune development, often turning frustration into success in the early days of selective flotation.[2]

Commercialization and Diversification

Following Keller's discovery, the adoption and development of xanthate reagents progressed rapidly.

-

Potassium Ethyl Xanthate (PEX): The first commercially available xanthate, it was a relatively pure material.[2]

-

Manufacturing Improvements: Early manufacturing processes resulted in a mother-liquor by-product. Subsequent improvements led to the production of a dry, high-purity, and stable product.[2]

-

Expansion of the Xanthate Family: The success of PEX spurred the development of a range of xanthates with different alkyl groups, each offering unique properties. This included sodium ethyl xanthate, various potassium amyl xanthates (PAX), butyl xanthates (such as sodium isobutyl xanthate, SIBX), and isopropyl xanthates (sodium isopropyl xanthate, SIPX).[2][5] A hexyl xanthate was also manufactured for a short period but was later discontinued.[2]

This diversification allowed mineral processing engineers to select collectors tailored to specific ore types and flotation conditions. The general chemical formula for these alkali metal xanthates is ROCSSM, where R represents an alkyl hydrocarbon radical and M is an alkali metal (typically sodium or potassium).[2]

Quantitative Overview: Market and Production Growth

The adoption of xanthates grew exponentially as the mining industry recognized their effectiveness. They are now the most widely used collectors for sulfide mineral flotation.[6][7]

| Timeline of Key Events in Xanthate Development | |

| Year | Milestone |

| 1822 | William Christopher Zeise synthesizes the first xanthate (potassium ethyl xanthate).[1][2] |

| 1922 | Cornelius H. Keller recognizes the potential of xanthates as flotation collectors.[1][2] |

| 1925 | Keller is granted the basic U.S. patent for the use of xanthates in froth flotation.[2][3][4][6][8][9][10] |

| Post-1925 | Commercial production and diversification begin, with the introduction of various alkyl xanthates.[2] |

| 1930s | Secondary butyl xanthates are developed and shown to have superior results over potassium ethyl xanthate in some applications.[11] |

| Global Xanthate Consumption and Market Value | |||

| Year | Consumption (Tons) | Market Value (USD Million) | Notes |

| 1980 | 52,000 | - | Estimated global consumption in mining.[12] |

| 2016 | 247,000 | - | Estimated global consumption in mining.[12] |

| 2023 | - | 563.2 | Global market size valuation.[13] |

| 2024 (proj.) | - | 548.1 | Projected global sales.[5] |

| 2025 (proj.) | 371,826 | 580.7 | Projected consumption and market value.[12][14] |

| 2032 (proj.) | - | 876.2 | Projected market size.[13] |

| 2034 (proj.) | - | 972.3 | Projected market size.[5] |

| Common Commercial Xanthates and Primary Applications | ||

| Xanthate Type | Abbreviation | Primary Application in Mineral Flotation |

| Sodium Ethyl Xanthate | SEX | Widely used for flotation of sulfide ores, particularly copper and gold.[5][13][14][15] |

| Sodium Isopropyl Xanthate | SIPX | Collector for nonferrous metallic sulfide minerals.[5][15] |

| Sodium Isobutyl Xanthate | SIBX | Collector in both selective and bulk flotation of copper and nickel sulfide ores.[5][15] |

| Potassium Amyl Xanthate | PAX | Powerful collector used in the flotation of various sulfide minerals, including copper, nickel, silver, and gold.[5][15][16] |

Experimental Protocols

The development and application of xanthates are underpinned by standardized synthesis and evaluation methods.

Synthesis of Xanthates (Solvent Method)

The "solvent method" is a common industrial process for producing high-purity xanthates. The following is a generalized protocol based on descriptions of the process.[6][10]

Objective: To synthesize an alkali metal xanthate from an alcohol, carbon disulfide, and an alkali hydroxide.

Materials:

-

An aliphatic alcohol (e.g., ethanol, isobutanol, amyl alcohol)

-

Carbon Disulfide (CS₂) - Note: Highly flammable and toxic.

-

Alkali Hydroxide (e.g., Sodium Hydroxide or Potassium Hydroxide, powdered or flake)

-

Reaction vessel with stirring mechanism and temperature control

-

Filtration apparatus

-

Vacuum distillation/evaporation system

Procedure:

-

Reaction Setup: The reaction is conducted in a suitable solvent within a temperature-controlled vessel. Tetrahydrofuran is often used as the reaction medium.[9][10] The reaction temperature is typically maintained between 10°C and 70°C.[6]

-

Reactant Addition: The alcohol and alkali hydroxide are mixed in the solvent. Carbon disulfide is then added to the mixture. The molar ratio of alcohol:carbon disulfide:alkali is carefully controlled, with an excess of carbon disulfide often used to act as both reactant and solvent.[6][7]

-

Reaction: The mixture is agitated for a period ranging from 0.5 to 8 hours to allow for the formation of the xanthate salt.[6]

-

Product Isolation: After the reaction is complete, the solid xanthate product is separated from the reaction mixture. This can be achieved through filtration.[6]

-

Purification: The collected solid (filter cake) is then purified. This often involves vacuum distillation to remove any remaining solvent and unreacted carbon disulfide, yielding a high-purity xanthate product.[6] The recovered solvent can be recycled for subsequent batches.

Evaluation of Xanthate Collector Performance (Laboratory Flotation Test)

The effectiveness of a xanthate collector is determined through laboratory-scale froth flotation tests. The following protocol is a generalized workflow based on standard metallurgical testing procedures.[11]

Objective: To determine the recovery and grade of a target mineral from an ore sample using a specific xanthate collector.

Materials:

-

Representative ore sample (e.g., copper sulfide ore)

-

Laboratory grinding mill (e.g., rod mill or ball mill)

-

Laboratory flotation cell with agitation and air supply

-

Xanthate collector solution of known concentration

-

Frother (e.g., MIBC, pine oil)

-

pH modifier (e.g., lime)

-

Filtration and drying equipment

-

Assay equipment (e.g., AAS, ICP-OES)

Procedure:

-

Grinding: A specified mass of ore (e.g., 1200 grams) is ground in a mill with a specific volume of water (e.g., 600 cc) for a set time (e.g., 10 minutes) to achieve a target particle size distribution (e.g., 47% passing 200 mesh).[11] A pH modifier like lime may be added during the grinding stage.[11]

-

Pulp Transfer and pH Adjustment: The resulting ore pulp is transferred to the flotation cell. The pH of the pulp is measured and adjusted to the desired level for optimal flotation (e.g., pH 11.9).[11]

-

Conditioning: The xanthate collector and a frother are added to the pulp. The pulp is then "conditioned" by agitating it for a specific period (e.g., 3 minutes) to allow the collector to adsorb onto the surface of the target mineral particles.[11]

-

Flotation: Air is introduced into the cell while continuing agitation. The air bubbles attach to the now-hydrophobic mineral particles, carrying them to the surface to form a mineral-laden froth.

-

Concentrate Collection: The froth is scraped from the surface and collected as the "concentrate." This process is timed (e.g., a 7-minute "middling" float).[11]

-

Analysis: The collected concentrate and the remaining pulp ("tailings") are filtered, dried, weighed, and assayed for their metal content.

-

Calculation: The metallurgical performance is calculated in terms of:

-

Recovery (%): The percentage of the target metal from the feed that is recovered in the concentrate.

-

Grade (%): The concentration of the target metal in the final concentrate.

-

Visualizations: Workflows and Timelines

Historical Development of Xanthate Reagents

Caption: A timeline illustrating the key milestones in the development of xanthates.

Generalized Chemical Synthesis of an Alkali Xanthate

Caption: Simplified reaction pathway for the synthesis of alkali xanthates.

Experimental Workflow for Laboratory Flotation Testing

Caption: A typical experimental workflow for evaluating xanthate performance.

References

- 1. benchchem.com [benchchem.com]

- 2. What are the Applications of Xanthates to Flotation - 911Metallurgist [911metallurgist.com]

- 3. mininghistoryassociation.org [mininghistoryassociation.org]

- 4. US1554216A - Froth-flotation concentration of ores - Google Patents [patents.google.com]

- 5. Xanthate Market Size & Industry Share | Report Analysis by 2034 [factmr.com]

- 6. CN102690218A - Method for synthesizing xanthate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102690218B - A kind of synthetic method of xanthate - Google Patents [patents.google.com]

- 9. CN105384669B - The preparation method of xanthates - Google Patents [patents.google.com]

- 10. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]

- 11. US1837852A - Butyl xanthate flotation - Google Patents [patents.google.com]

- 12. Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review [scirp.org]

- 13. gminsights.com [gminsights.com]

- 14. persistencemarketresearch.com [persistencemarketresearch.com]

- 15. Xanthate Replacement [florrea.com]

- 16. prominetech.com [prominetech.com]

Methodological & Application

Application Notes: Potassium Amylxanthate (PAX) as a Collector for Copper Sulfide Ore Flotation

Introduction